2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
Description
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNVQIPCUVOBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257010 | |
| Record name | 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373921-07-3 | |
| Record name | 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 1-chloro-3,4-difluorobenzene
The most common and industrially relevant method to prepare 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene is the bromination of 1-chloro-3,4-difluorobenzene at the methyl position using N-bromosuccinimide (NBS) as the brominating agent.
| Parameter | Description |
|---|---|
| Starting material | 1-chloro-3,4-difluorobenzene |
| Brominating agent | N-bromosuccinimide (NBS) |
| Radical initiator | Benzoyl peroxide or similar |
| Solvent | Carbon tetrachloride or dichloromethane |
| Temperature | Elevated temperatures (typically reflux or 50-80 °C) |
| Reaction type | Radical bromination at benzylic position |
This reaction proceeds via a radical mechanism where the benzylic hydrogen adjacent to the aromatic ring is selectively substituted by bromine, forming the bromomethyl group. The presence of the chlorine and fluorine substituents on the aromatic ring influences the regioselectivity and reactivity of the bromination.
- Continuous flow reactors are often employed to maintain precise control over temperature and reagent stoichiometry, enhancing yield and purity.
- Automated systems allow for consistent product quality and scalability.
- The choice of solvent and radical initiator affects reaction rate and by-product formation.
Precursor Synthesis: Preparation of 1-chloro-3,4-difluorobenzene
Since 1-chloro-3,4-difluorobenzene is the key precursor, its preparation methods are relevant to the overall synthesis.
| Starting Material | Methodology | Yield / Notes |
|---|---|---|
| 3,4-difluoroaniline | Sandmeyer reaction (diazotization + substitution with chloride) | Moderate yield; diazonium salt intermediate |
| 1,4-dichloro-2-nitrobenzene | Reduction and fluorination steps | 27% overall yield; inexpensive starting material |
| 2,4-difluoroaniline | Diazotization and fluorination | Used for related trifluorobenzene synthesis |
The Sandmeyer reaction is a classical approach where 3,4-difluoroaniline is converted to the corresponding diazonium salt (using NaNO2 and HCl), which upon reaction with copper(I) chloride or similar reagents, yields 1-chloro-3,4-difluorobenzene. This method is well-documented but limited by the availability and cost of 3,4-difluoroaniline.
Alternative Halogenation and Catalytic Methods
While direct bromination of the methyl group is the main route, other halogenation strategies and catalytic processes have been reported for related aromatic fluoro-chloro compounds, which may be adapted or optimized for this compound.
- Catalytic hydrogenolysis and halogen exchange : Using palladium on carbon catalysts with hydrogen and alkylamines to selectively modify halogen substituents on aromatic rings.
- Reductive dechlorination and fluorination : Processes involving supported palladium catalysts and bases under hydrogen atmosphere to achieve specific substitution patterns.
These methods are more common for preparing fluorinated benzenes but can be relevant for precursor modification or scale-up optimization.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| Bromination of precursor | Radical bromination of 1-chloro-3,4-difluorobenzene | N-bromosuccinimide, benzoyl peroxide, CCl4 or DCM, heat | High selectivity for bromomethyl group |
| Preparation of precursor | Sandmeyer reaction from 3,4-difluoroaniline | NaNO2, HCl, CuCl | Moderate yield; diazonium intermediate |
| Alternative precursor route | Reduction/fluorination from 1,4-dichloro-2-nitrobenzene | Multi-step synthesis | 27% overall yield; cost-effective |
| Catalytic halogen exchange | Pd/C catalyst, hydrogen, alkylamine base | Reductive dechlorination and fluorination | Used for related fluoro-chloro benzenes |
Research Findings and Optimization Notes
- Reaction Temperature Control: Maintaining low to moderate temperatures (0–10 °C for some precursor steps, elevated for bromination) improves selectivity and reduces by-products.
- Solvent Choice: Non-polar solvents like carbon tetrachloride or dichloromethane are preferred for radical bromination to stabilize radicals and facilitate reaction.
- Radical Initiators: Benzoyl peroxide or AIBN effectively initiate bromination, with reaction rates influenced by initiator concentration.
- Continuous Flow Advantages: Industrial continuous flow setups enhance reproducibility and safety, especially for handling reactive brominating agents.
- Purification: Post-reaction workup involves acidification, extraction, vacuum distillation, and fractionation to isolate the pure bromomethyl product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Electrophilic Aromatic Substitution: Reactions are conducted using strong acids like sulfuric acid or nitric acid, often at low temperatures to control the reaction rate.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzene derivatives, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Scientific Research Applications
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring further enhances its reactivity by stabilizing the transition state during chemical reactions. This compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Compound A : 2-(Bromomethyl)-3-fluorobenzonitrile
- Substituents: Bromomethyl (-CH2Br) at position 2, fluorine at position 3, and a cyano (-CN) group at position 1.
- Reactivity: The electron-withdrawing cyano group increases the electrophilicity of the bromomethyl group, accelerating nucleophilic substitution. However, the absence of chlorine reduces steric hindrance compared to the target compound .
- Applications : Used in synthesizing fluorinated intermediates for bioactive molecules.
Compound B : 1-Chloro-3,4-difluorobenzene
- Substituents : Chlorine at position 1 and fluorine at positions 3 and 4.
- Reactivity : Lacks the bromomethyl group, limiting its utility in alkylation or cross-coupling. However, the chlorine and fluorine substituents activate the ring for electrophilic aromatic substitution (e.g., sulfonation or nitration) .
- Applications : Intermediate in agrochemical synthesis.
Compound C : 4-Bromo-3,5-difluorobenzenesulfonamide
- Substituents : Bromine at position 4, fluorine at positions 3 and 5, and a sulfonamide (-SO2NH2) group.
- Reactivity : The sulfonamide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Bromine at position 4 enables Suzuki-Miyaura cross-coupling, though steric effects from adjacent fluorines may slow reactivity compared to the target compound .
- Applications : Pharmaceutical lead optimization.
Electronic and Steric Effects
- Fluorine Positioning : In the target compound, fluorines at positions 3 and 4 create an ortho-difluoro effect, increasing ring electron deficiency and directing reactions to the bromomethyl group. In contrast, 3,5-difluoro substitution (Compound C) leads to para-directing effects .
Biological Activity
2-(Bromomethyl)-1-chloro-3,4-difluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of bromine, chlorine, and fluorine atoms in its structure enhances its reactivity and makes it a valuable precursor in medicinal chemistry and organic synthesis.
This compound exhibits significant nucleophilic substitution and electrophilic aromatic substitution reactivity. The bromomethyl group can be replaced by various nucleophiles, including amines and thiols, facilitating the formation of carbon-nitrogen or carbon-sulfur bonds. The electron-withdrawing properties of the fluorine and chlorine atoms stabilize the transition state during these reactions, enhancing the compound's overall reactivity.
The mechanism of action involves interactions with various molecular targets through both covalent bonding and non-covalent interactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the halogen substituents influence its biological activity by modulating its interaction with enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. In various studies, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli. The Minimum Inhibitory Concentration (MIC) values for this compound against these pathogens have been reported in the range of 20–70 µM .
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. For instance, compounds with similar structures have shown IC50 values as low as 0.073 µM against specific cancer cell lines .
Endocrine Disruption Potential
Due to its structural similarity to natural hormones, there is concern regarding its potential as an endocrine disruptor. Research indicates that it can influence estrogen receptor signaling pathways, which is critical for understanding both therapeutic effects and possible side effects in hormone-related therapies.
Case Studies
Applications in Medicinal Chemistry
The compound serves as a building block in the synthesis of more complex bioactive molecules. Its applications extend to the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. The unique electronic properties imparted by halogen substituents make it suitable for creating advanced materials in materials science as well.
Q & A
Q. What are the common synthetic pathways for preparing 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene?
Methodological Answer:
- The compound can be synthesized via electrophilic aromatic substitution or nucleophilic displacement reactions. For example, bromomethylation of a pre-chlorinated and difluorinated benzene precursor (e.g., 1-chloro-3,4-difluorobenzene) using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis.
- Alternatively, halogen exchange may be employed, where a methyl group in a fluorinated/chlorinated benzene derivative undergoes bromination. For regioselective bromination, directing groups or steric effects must be considered to target the ortho/para positions .
- Purity optimization (>95%) is typically achieved via column chromatography or recrystallization, as noted for analogous bromo-chloro-fluorobenzene derivatives .
Q. Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are critical for assessing purity (>95% as per catalog standards) .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substituent positions and confirms the bromomethyl group’s integration. For example, ¹⁹F NMR distinguishes between meta and para fluorine atoms based on coupling patterns.
- Mass Spectrometry (MS) verifies molecular weight (e.g., 243.88 g/mol for similar difluorobenzenes) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing multi-halogenated benzene derivatives be addressed?
Methodological Answer:
- Directed ortho-metalation (DoM) strategies using lithium bases can selectively activate specific positions. For instance, fluorine atoms act as weak directing groups, while bromine or chlorine may block undesired sites .
- Deuterated analogs (e.g., 1-Bromo-3,4-difluorobenzene-d3) provide insights into reaction mechanisms via isotopic labeling, helping trace substituent effects on selectivity .
- Computational modeling (DFT) predicts electron density distributions to guide reagent choice and reaction conditions .
Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points, purity) across studies?
Methodological Answer:
- Cross-validate data using multiple analytical methods . For example, discrepancies in melting points (e.g., 75–77°C for bromomethyl derivatives in ) may arise from polymorphic forms or impurities.
- Compare batch-specific purity certifications (e.g., >97.0% GC vs. >95.0% HLC in ) and replicate experiments under standardized conditions.
- Consult authoritative databases (e.g., PubChem) for consensus data, avoiding non-peer-reviewed sources .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
Methodological Answer:
- The bromomethyl group serves as a versatile alkylating agent in constructing bioactive molecules. For example, it can introduce fluorinated benzyl moieties into kinase inhibitors or antimicrobial agents.
- In cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine atom acts as a leaving group for palladium-catalyzed aryl-aryl bond formation.
- Stability studies are critical: the compound’s sensitivity to light/moisture (as indicated by TFS codes in catalogs) necessitates inert-atmosphere handling and anhydrous storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
